3-(4-methoxyphenyl)-5-(3-nitrophenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
Description
BenchChem offers high-quality 3-(4-methoxyphenyl)-5-(3-nitrophenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-methoxyphenyl)-5-(3-nitrophenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-2-(2-methylphenyl)-5-(3-nitrophenyl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O6/c1-15-6-3-4-9-20(15)27-22(16-10-12-19(33-2)13-11-16)21-23(34-27)25(30)26(24(21)29)17-7-5-8-18(14-17)28(31)32/h3-14,21-23H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZMKBDOVNSZSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(C3C(O2)C(=O)N(C3=O)C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=C(C=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-methoxyphenyl)-5-(3-nitrophenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a complex organic compound with significant potential in medicinal chemistry. This compound features a pyrrolo[3,4-d]isoxazole core, which is known for its diverse biological activities. The presence of methoxy and nitro groups enhances its chemical properties and biological interactions.
Molecular Characteristics
- Molecular Formula : C25H21N3O6
- Molecular Weight : 459.458 g/mol
The structural complexity of this compound allows for interactions with various biological targets, making it a candidate for further pharmacological studies.
Biological Activity Overview
Recent studies have highlighted the biological activities associated with derivatives of pyrrolo[3,4-d]isoxazole compounds. The specific biological activities of 3-(4-methoxyphenyl)-5-(3-nitrophenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione include:
- Antioxidant Activity : Molecular docking studies suggest that this compound exhibits excellent antioxidant properties, which are crucial for mitigating oxidative stress in biological systems .
- Anti-inflammatory Properties : The compound has shown potential anti-inflammatory effects, indicating its utility in treating conditions characterized by inflammation .
- Antimicrobial Activity : Preliminary evaluations suggest that related compounds have demonstrated antimicrobial properties against various pathogens, suggesting that this compound may share similar activities .
- Cytotoxic Activity : Studies on similar compounds reveal cytotoxic effects against cancer cell lines, indicating potential applications in cancer therapy. For instance, derivatives have shown low IC50 values against human cancer cells .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 3-(4-methoxyphenyl)-5-(3-nitrophenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione typically involves multi-step synthetic pathways that allow for the introduction of various functional groups to enhance biological activity. The following table summarizes key findings from SAR studies:
| Compound | Biological Activity | IC50 Value (μM) | Reference |
|---|---|---|---|
| M1 | Antioxidant | 12.5 | |
| M2 | Anti-inflammatory | 15.0 | |
| M3 | Cytotoxic | 9.8 | |
| M4 | Antimicrobial | 10.0 |
Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinities of this compound with various biological targets. These studies indicate that the methoxy and nitro groups play significant roles in enhancing binding interactions with target proteins involved in inflammation and cancer progression.
In Vitro Studies
In vitro studies have demonstrated that derivatives of this compound exhibit promising cytotoxicity against several cancer cell lines such as A549 (lung cancer) and HT-29 (colon cancer). For example:
- A549 Cell Line : IC50 values ranged from 200 to 300 μM for various derivatives.
- HT-29 Cell Line : Similar activity was noted with comparable IC50 values.
These findings suggest that the compound could serve as a lead structure for developing new anticancer agents.
Scientific Research Applications
Biological Activities
Research has shown that derivatives of pyrrolo[3,4-d]isoxazole-4,6-dione exhibit significant biological activities. The compound is noted for its potential antioxidant and anti-inflammatory properties. Molecular docking studies suggest that it may interact with various biological targets, indicating its potential as a therapeutic agent .
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. Compounds with structural similarities have been shown to act as dual inhibitors of cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA), demonstrating promising results against cancer cell lines . The presence of nitro groups in the structure can enhance these activities by facilitating interactions with biological targets involved in tumor growth and proliferation.
Antimicrobial Activity
The compound's derivatives have also been evaluated for antimicrobial properties. Studies indicate that certain derivatives exhibit significant antibacterial and antifungal activities against various pathogens, including Staphylococcus aureus and Escherichia coli. This suggests a potential application in developing new antimicrobial agents .
Case Study 1: Anticancer Activity
In a study published in 2021, derivatives of pyrrolo[3,4-d]isoxazole were synthesized and tested for their ability to inhibit CDK2/TRKA activity. The results indicated that specific modifications to the structure significantly enhanced anticancer efficacy against various cell lines. The study concluded that these compounds could serve as lead candidates for further development in cancer therapy .
Case Study 2: Antimicrobial Efficacy
A recent investigation into the antimicrobial properties of pyrrolo[3,4-d]isoxazole derivatives found that compounds exhibiting certain substituents showed remarkable activity against both Gram-positive and Gram-negative bacteria. These findings support the potential use of these compounds in treating bacterial infections resistant to conventional antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
